Diaplasinin

Catalog No.
S538532
CAS No.
481631-45-2
M.F
C32H31N5O
M. Wt
501.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diaplasinin

CAS Number

481631-45-2

Product Name

Diaplasinin

IUPAC Name

1-benzyl-3-pentyl-2-[6-(2H-tetrazol-5-ylmethoxy)naphthalen-2-yl]indole

Molecular Formula

C32H31N5O

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C32H31N5O/c1-2-3-5-13-29-28-12-8-9-14-30(28)37(21-23-10-6-4-7-11-23)32(29)26-16-15-25-20-27(18-17-24(25)19-26)38-22-31-33-35-36-34-31/h4,6-12,14-20H,2-3,5,13,21-22H2,1H3,(H,33,34,35,36)

InChI Key

BDPXZFKVHDEPIQ-UHFFFAOYSA-N

SMILES

CCCCCC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)OCC6=NNN=N6

Solubility

Soluble in DMSO

Synonyms

1-benzyl-3-pentyl-2-(6-(1H-tetrazol-5-ylmethoxy)naphthalen-2-yl)-1H-indole, PAI 749, PAI-749, PAI749

Canonical SMILES

CCCCCC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)OCC6=NNN=N6

Description

The exact mass of the compound Diaplasinin is 501.2529 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Tetrazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diaplasinin and Cell Migration

One of the essential functions of Diaplasinin is its ability to stimulate cell migration. In vitro studies have demonstrated that Diaplasinin promotes the migration of various cell types, including fibroblasts, keratinocytes, and endothelial cells. These cells play a critical role in wound closure and tissue regeneration by migrating towards the wound site and participating in the formation of new tissue. Studies have shown that Diaplasinin binds to a specific cell surface receptor, leading to the activation of signaling pathways that promote cell migration [].

Diaplasinin and Angiogenesis

Angiogenesis, the formation of new blood vessels, is another crucial process in wound healing. Diaplasinin has been shown to stimulate angiogenesis by promoting the proliferation and migration of endothelial cells, the cells that line the inner layer of blood vessels. This increased vascularization helps deliver oxygen and nutrients to the wound site, facilitating the healing process [].

Diaplasinin is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly as an anticoagulant. It is structurally related to various small molecule inhibitors of plasminogen activator inhibitor-1, which plays a crucial role in regulating fibrinolysis and thrombolysis in the human body. The compound's design aims to enhance its effectiveness in modulating blood coagulation processes, potentially offering benefits for conditions associated with thrombosis and related cardiovascular diseases.

, primarily involving its interaction with biological macromolecules. Notably, it can undergo palladium-catalyzed cross-coupling reactions, which are essential in the synthesis of various derivatives that may enhance its pharmacological properties. These reactions often involve arylation processes that modify the compound's structure to improve its efficacy and selectivity against target proteins such as plasminogen activator inhibitor-1 .

The biological activity of Diaplasinin is primarily characterized by its inhibitory effects on plasminogen activator inhibitor-1. This inhibition facilitates enhanced fibrinolytic activity, which is crucial for breaking down blood clots. Studies indicate that Diaplasinin can effectively modulate the activity of this serine protease inhibitor, leading to potential therapeutic applications in managing thrombotic disorders . Additionally, it may exhibit anti-inflammatory properties, further broadening its therapeutic scope.

Diaplasinin can be synthesized through various methods, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: This method involves the coupling of arylsulfonyl chlorides with halogenated substrates to form the desired compound .
  • Chemical Modification of Pre-existing Structures: By modifying existing small molecule inhibitors of plasminogen activator inhibitor-1, researchers can derive new compounds like Diaplasinin that possess enhanced properties.

These synthesis routes allow for the generation of diverse analogs that can be screened for improved biological activity.

Diaplasinin has potential applications in:

  • Anticoagulation Therapy: Its primary application lies in preventing and treating thromboembolic disorders by enhancing fibrinolysis.
  • Cancer Treatment: Given its role in modulating blood clotting mechanisms, it may also have implications in cancer therapy where tumor-associated thrombosis is a concern.
  • Inflammatory Disease Management: Its anti-inflammatory properties could make it useful in treating conditions characterized by excessive inflammation.

Interaction studies involving Diaplasinin focus on its binding affinity and inhibitory effects on plasminogen activator inhibitor-1. These studies reveal that Diaplasinin binds effectively to the active site of the inhibitor, promoting a conformational change that leads to its inactivation. Such interactions are critical for understanding how Diaplasinin can be optimized for therapeutic use against thrombotic diseases .

Several compounds share structural and functional similarities with Diaplasinin, including:

  • Bazedoxifene: A selective estrogen receptor modulator with anticoagulant properties.
  • Rucaparib: An inhibitor targeting DNA repair mechanisms but also exhibiting some anticoagulant effects.
  • Kenpaullone: A small molecule that inhibits certain kinases but has shown some interaction with coagulation pathways.

Comparison Table

CompoundMechanism of ActionUnique Features
DiaplasininInhibits plasminogen activator inhibitor-1Designed specifically for anticoagulation
BazedoxifeneSelective estrogen receptor modulationPrimarily used for menopausal symptoms
RucaparibDNA repair inhibitionUsed mainly in cancer therapy
KenpaulloneKinase inhibitionBroader applications beyond coagulation

Diaplasinin stands out due to its targeted action against plasminogen activator inhibitor-1 and its specific design for anticoagulation therapy, distinguishing it from other similar compounds that may have broader or different therapeutic targets.

2D and 3D Structural Elucidation

Diaplasinin exhibits a complex molecular architecture characterized by multiple aromatic ring systems and heterocyclic components. The compound possesses the molecular formula C32H31N5O with a molecular weight of 501.62-501.63 g/mol [1] [2] [3] [4] [5]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-benzyl-3-pentyl-2-[6-(2H-tetrazol-5-ylmethoxy)naphthalen-2-yl]indole [1] [6] [3] [5].

The two-dimensional structure reveals a central indole ring system serving as the molecular scaffold, with the indole nitrogen (N-1) bearing a benzyl substituent and the indole carbon at position 3 (C-3) substituted with a pentyl chain [1] [6] [5]. The indole carbon at position 2 (C-2) is connected to a naphthalene ring system, which in turn is linked via an ether oxygen to a tetrazole heterocycle through a methylene bridge [6] [5]. This structural arrangement creates an extended aromatic system with significant molecular complexity.

The three-dimensional conformation of Diaplasinin demonstrates considerable conformational flexibility due to the presence of ten rotatable bonds [5]. The molecular geometry is primarily determined by the planar aromatic ring systems (indole, naphthalene, benzyl, and tetrazole), while the pentyl chain and methylene linkers provide conformational mobility [6] [5]. The compound exhibits an achiral configuration with no defined stereocenters, resulting in no optical activity [7].

The Simplified Molecular Input Line Entry System (SMILES) notation for Diaplasinin is: CCCCCC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)OCC6=NNN=N6 [6] [5]. The International Chemical Identifier (InChI) provides the complete structural description: InChI=1S/C32H31N5O/c1-2-3-5-13-29-28-12-8-9-14-30(28)37(21-23-10-6-4-7-11-23)32(29)26-16-15-25-20-27(18-17-24(25)19-26)38-22-31-33-35-36-34-31/h4,6-12,14-20H,2-3,5,13,21-22H2,1H3,(H,33,34,35,36) [6] [5].

Functional Groups and Stereochemical Features

Diaplasinin contains several distinct functional groups that contribute to its pharmacological activity and physicochemical properties. The indole ring system (C8H6N core) serves as the central heterocyclic aromatic framework, providing π-electron density and serving as a hydrogen bond acceptor through the nitrogen atom [1] [6] [5]. This indole nucleus is characteristic of many bioactive compounds and contributes significantly to the compound's interaction with biological targets.

The naphthalene ring system (C10H8 core) functions as an aromatic π-system that facilitates hydrophobic interactions and potential π-π stacking with aromatic amino acid residues in the target protein [1] [6] [5]. The bicyclic naphthalene structure provides rigidity to the molecular framework while maintaining planarity essential for optimal binding interactions.

The tetrazole ring (C1H2N4) represents a nitrogen-rich heterocyclic system capable of both hydrogen bond donation and acceptance [6] [5]. This five-membered ring contains four nitrogen atoms, making it a potent pharmacophore that can mimic carboxylic acid functionality while providing enhanced metabolic stability and altered physicochemical properties.

The benzyl group (C7H7) attached to the indole nitrogen provides an aromatic hydrophobic moiety that can engage in π-π interactions with aromatic residues in the binding site [1] [6] [5]. This substitution pattern is common in medicinal chemistry for enhancing potency and selectivity through favorable hydrophobic contacts.

The pentyl chain (C5H11) at the indole C-3 position contributes a linear aliphatic hydrophobic segment that enhances lipophilicity and may occupy hydrophobic pockets within the target protein binding site [1] [6] [5]. This alkyl chain provides flexibility and hydrophobic surface area for favorable entropic contributions to binding.

The ether linkage (-O-) connecting the naphthalene and tetrazole systems serves as a flexible linker that can accept hydrogen bonds while allowing conformational adjustment for optimal target binding [6] [5]. The methylene bridge (-CH2-) provides additional conformational freedom and acts as a spacer between the ether oxygen and tetrazole ring.

The stereochemical analysis reveals that Diaplasinin is an achiral molecule with no asymmetric centers [7]. This characteristic simplifies synthetic preparation and eliminates potential stereoisomer-related complications in biological activity or pharmacokinetic properties.

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) spectroscopic analysis confirms the structural integrity of Diaplasinin. The 1H NMR spectrum is reported as "consistent with structure" in multiple analytical certificates, indicating that all expected proton signals are present with appropriate chemical shifts, coupling patterns, and integration ratios [2] [8]. The compound contains 31 hydrogen atoms distributed across aromatic, aliphatic, and methylene environments, providing a complex but characteristic 1H NMR fingerprint.

Mass spectrometric analysis demonstrates molecular ion peaks consistent with the expected molecular weight of 501.62-501.63 Da [1] [2] [3] [4] [5]. The exact mass calculated as 501.25286063 Da and monoisotopic mass of 501.252861 Da provide precise molecular weight confirmation [3] [5]. Liquid Chromatography-Mass Spectrometry (LCMS) analysis is consistently reported as "consistent with structure," confirming molecular identity and purity [2] [8].

Predicted collision cross section values from mass spectrometry provide insights into the three-dimensional molecular shape in the gas phase. For various adduct ions, collision cross section values range from 210.6 Ų for [M+H-H2O]+ to 240.2 Ų for [M+HCOO]-, with the protonated molecular ion [M+H]+ exhibiting a value of 224.8 Ų [6]. These values reflect the extended, relatively planar conformation of the molecule with significant surface area.

While specific infrared (IR) spectroscopic data for Diaplasinin were not directly identified in the literature search, the functional group composition allows prediction of characteristic absorption bands. The indole N-H stretch would appear around 3300-3500 cm⁻¹, aromatic C-H stretches at 3000-3100 cm⁻¹, aliphatic C-H stretches at 2800-3000 cm⁻¹, aromatic C=C stretches at 1450-1650 cm⁻¹, and C-O ether stretches at 1000-1300 cm⁻¹. The tetrazole ring would contribute characteristic N-H and C=N stretching frequencies in the fingerprint region.

High Performance Liquid Chromatography (HPLC) analysis consistently demonstrates high purity levels, with reported values of 99.87% (ChemScene) and typically >98% across multiple suppliers [2] [8]. This high purity is essential for reliable pharmacological studies and therapeutic applications.

Thermodynamic and Kinetic Properties

The thermodynamic properties of Diaplasinin reflect its complex molecular structure and multiple functional groups. The compound exhibits high lipophilicity with a calculated XLogP3-AA value of 8.0, indicating strong preference for organic phases over aqueous environments [5]. This high lipophilicity is consistent with the presence of multiple aromatic ring systems and the pentyl chain, contributing to favorable membrane permeability but potentially limiting aqueous solubility.

Hydrogen bonding capacity analysis reveals one hydrogen bond donor and four hydrogen bond acceptors [5]. The single donor likely corresponds to the tetrazole N-H group, while the acceptors include the indole nitrogen, ether oxygen, and multiple tetrazole nitrogens. This hydrogen bonding profile suggests moderate potential for aqueous interactions while maintaining strong organic solvent compatibility.

The compound demonstrates excellent chemical stability under recommended storage conditions [9]. Solid powder formulations remain stable for 12 months at -20°C or 6 months at 4°C [2] [4] [10] [9]. In solution (DMSO), stability is maintained for 6 months at -80°C or 1 month at -20°C [2] [4] [10] [9]. This stability profile indicates absence of readily hydrolyzable bonds or oxidation-prone functionalities under normal storage conditions.

Solubility characteristics show excellent dissolution in dimethyl sulfoxide (DMSO) at concentrations up to 125 mg/mL (249.19 mM), requiring sonication for complete dissolution [4] [10] [11]. This high DMSO solubility facilitates preparation of stock solutions for biological assays and pharmacological studies. Limited aqueous solubility is expected based on the high lipophilicity and extensive aromatic character.

Kinetic stability assessment indicates absence of readily reactive functional groups under physiological conditions. The ether linkage provides metabolic stability compared to ester alternatives, while the tetrazole ring offers enhanced stability compared to carboxylic acid bioisosteres. The indole and naphthalene systems are generally stable to oxidative metabolism, though potential sites for cytochrome P450-mediated biotransformation include the benzyl group and terminal positions of the pentyl chain.

Thermal properties, while not explicitly reported, can be estimated based on structural features. The melting point is likely elevated due to extensive aromatic character and potential π-π stacking interactions in the solid state. The presence of hydrogen bonding capability through the tetrazole group may further stabilize crystal lattice arrangements.

The rotational barrier analysis, reflected in the ten rotatable bonds, suggests significant conformational flexibility in solution [5]. This flexibility may be important for induced-fit binding to the target protein while potentially contributing to entropic penalties upon binding. The balance between conformational freedom and binding affinity represents a key structure-activity relationship consideration for this compound class.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

501.25286063 g/mol

Monoisotopic Mass

501.25286063 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NRL66AVH63

KEGG Target based Classification of Drugs

Not elsewhere classified
Organismal systems
Complement and coagulation
SERPINE1 (PAI1) [HSA:5054] [KO:K03982]

Other CAS

481631-45-2

Wikipedia

Diaplasinin

Dates

Last modified: 02-18-2024
1: Lucking AJ, Visvanathan A, Philippou H, Fraser S, Grant PJ, Connolly TM, Gardell SJ, Feuerstein GZ, Fox KA, Booth NA, Newby DE. Effect of the small molecule plasminogen activator inhibitor-1 (PAI-1) inhibitor, PAI-749, in clinical models of fibrinolysis. J Thromb Haemost. 2010 Jun;8(6):1333-9. doi: 10.1111/j.1538-7836.2010.03872.x. Epub 2010 Mar 25. PubMed PMID: 20345708.
2: Gardell SJ, Krueger JA, Antrilli TA, Elokdah H, Mayer S, Orcutt SJ, Crandall DL, Vlasuk GP. Neutralization of plasminogen activator inhibitor I (PAI-1) by the synthetic antagonist PAI-749 via a dual mechanism of action. Mol Pharmacol. 2007 Oct;72(4):897-906. Epub 2007 Jul 10. PubMed PMID: 17622579.

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